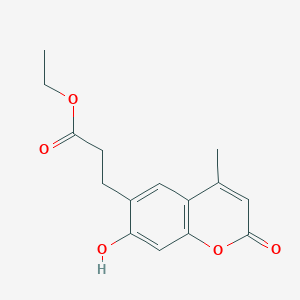

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a chemical compound with the molecular formula C15H16O5 and a molecular weight of 276.28 . It is used for research purposes .

Synthesis Analysis

The synthesis of coumarin heterocycles, which include ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalystsAplicaciones Científicas De Investigación

Medical Science and Biomedical Research

Coumarin derivatives have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

Coumarin derivatives are attracting considerable attention due to their wide range of industrial applications. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Their significant biological importance makes them a valuable resource in the development of new drugs and pesticides .

Synthesis Methods

The synthesis of coumarin derivatives is an active area of research in organic chemistry. Various methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction are used for the synthesis of these compounds .

Green Chemistry

The synthesis of coumarin derivatives is also carried out under green conditions, such as using green solvents and catalysts . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Biological and Pharmaceutical Properties

Coumarin derivatives have been intensively screened for different biological properties. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Fabric Conditioners and Perfumes

Coumarin derivatives have found their place in fabric conditioners and certain perfumes . Their pleasant aroma makes them a popular choice in the fragrance industry.

Herbal Medicines

Coumarin derivatives have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Mecanismo De Acción

Target of Action

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a compound used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Biochemical Pathways

Coumarin derivatives have been found to interact with various biochemical pathways, depending on their specific pharmacophoric groups .

Result of Action

Coumarin derivatives have been associated with a wide range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Propiedades

IUPAC Name |

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBHHHSHKCNHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6418801.png)

![ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6418809.png)

![4-(2-fluorophenyl)-6-[3-(propan-2-yloxy)propyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418812.png)

![N-[3-(morpholin-4-yl)propyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B6418832.png)

![4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6418838.png)

![4-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418840.png)

![5-(1,3-benzothiazol-2-yl)-6-imino-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6418855.png)

![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B6418886.png)

![2-methylpropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418888.png)

![1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418898.png)

![4-(4-methylbenzenesulfonyl)-2-[2-(4-methylbenzenesulfonyl)ethyl]-5-(methylsulfanyl)-1,3-oxazole](/img/structure/B6418916.png)

![5-(furan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6418926.png)